alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol
Description
alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol (CAS: 1573000-28-8) is a biphenyl-based compound featuring a chloromethyl (-CH₂Cl) group attached to the alpha carbon of an ethanol (-CH₂CH₂OH) moiety on the biphenyl backbone. Its molecular formula is C₁₅H₁₅ClO, with a molecular weight of 246.732 g/mol . The compound’s structure combines the aromatic rigidity of biphenyl with the reactivity of both chloromethyl and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Laboratory handling requires caution due to the chloromethyl group’s alkylating properties, though hazard data remains unspecified in available sources .
Properties
IUPAC Name |
1-chloro-3-(4-phenylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNWGGDWFBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol typically involves the chloromethylation of biphenyl derivatives. One common method is the Blanc chloromethylation, which involves the reaction of biphenyl with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under mild conditions, typically at temperatures between 5-10°C .
Industrial Production Methods: For industrial-scale production, the chloromethylation process can be optimized using environmentally friendly catalysts and solvents. For example, zinc iodide in dichloromethane has been reported to be an effective catalyst for the chloromethylation of aromatic compounds, providing good yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Yield various substituted biphenyl derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Result in the formation of methyl-substituted biphenyl derivatives.
Scientific Research Applications
Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol exerts its effects involves the reactivity of the chloromethyl and ethanol groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the ethanol group can participate in hydrogen bonding and other interactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol and related biphenyl or chlorinated derivatives:
Table 1: Structural and Functional Comparison
Key Comparisons:
This reactivity is shared with 4-(Chloromethyl)-1,1'-biphenyl, though the latter lacks the ethanol group, limiting its utility in hydroxylation-dependent reactions . BCMBP (4,4′-dichloromethyl-1,1′-biphenyl) features two chloromethyl groups, enabling crosslinking in polymer synthesis, whereas the target compound’s single chloromethyl and ethanol groups may favor smaller-molecule applications .
Synthetic Methods: Chloromethylation using dimethoxymethane and chlorosulfonic acid () is a common route for biphenyl chloromethyl derivatives. The target compound might require additional steps, such as introducing the ethanol group post-chloromethylation . 1-(4-Chlorophenyl)ethanol is synthesized via Grignard addition to 4-chlorobenzaldehyde followed by reduction, a method distinct from biphenyl-based syntheses .
Applications: Pharmaceutical Intermediates: The ethanol group in the target compound and 1-(4-Chlorophenyl)ethanol supports chiral synthesis, whereas non-hydroxylated analogs like 4-(Chloromethyl)-1,1'-biphenyl are more suited for materials science . Polymer Chemistry: BCMBP’s dichloromethyl structure enables robust crosslinking, a feature absent in the monofunctional target compound .
Physical Properties: The biphenyl backbone increases molecular weight and hydrophobicity compared to single-ring analogs like 1-(4-Chlorophenyl)ethanol. This affects solubility and melting/boiling points, critical for reaction design .
Research Findings and Mechanistic Insights
- Chloromethylation Mechanisms : details a chloromethylation pathway involving in situ generation of chloromethyl cations ([ClCH₂]⁺) via ZnI₂ catalysis. This mechanism likely applies to the target compound’s synthesis, with biphenyl acting as the aromatic substrate .
- Safety Considerations: Chloromethyl compounds are known alkylating agents, posing mutagenic risks.
Biological Activity
Alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol, an organic compound characterized by its chloromethyl and ethanol functional groups attached to a biphenyl structure, has garnered attention for its potential biological activities. This article reviews its synthesis, chemical reactivity, and biological implications based on diverse scientific literature.
The synthesis of this compound typically involves chloromethylation of biphenyl derivatives. A common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts such as zinc chloride. This compound can undergo various chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be substituted with nucleophiles like amines or thiols.
- Oxidation Reactions : The ethanol group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions : The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
The biological activity of this compound is primarily attributed to the reactivity of its functional groups. The chloromethyl group allows for nucleophilic substitution reactions, while the ethanol group can participate in hydrogen bonding. These interactions enable the compound to engage with various molecular targets, potentially influencing biological pathways.
Pharmacological Evaluation
In a pharmacological context, compounds derived from biphenyl structures have been explored for their therapeutic potential. For instance, studies on biphenyl derivatives have shown promise in drug development due to their ability to interact with biological macromolecules . However, specific evaluations of this compound's efficacy and safety are still required.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Functional Groups | Notable Properties |
|---|---|---|
| This compound | Chloromethyl, Ethanol | Versatile intermediate in organic synthesis |
| 4-(Chloromethyl)-1,1'-biphenyl | Chloromethyl | Similar structure but lacks ethanol group |
| 4-(Bromomethyl)-1,1'-biphenyl | Bromomethyl | Exhibits different reactivity patterns |
| 4-(Hydroxymethyl)-1,1'-biphenyl | Hydroxymethyl | Potentially less reactive than chlorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
